molecular formula C12H10ClN3O2 B13927884 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid

5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid

Cat. No.: B13927884
M. Wt: 263.68 g/mol
InChI Key: LCMYQPPAPXJQGQ-UHFFFAOYSA-N
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Description

5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid: is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position and a 6-methylpyridin-3-ylamino group at the 6th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through substitution and coupling reactions .

Biology: In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    6-Methylpyridin-3-ylamino derivatives: These compounds share a similar structure but lack the chlorine atom at the 5th position.

    Nicotinic acid derivatives: These compounds have variations in the substituents attached to the nicotinic acid core.

Uniqueness: The presence of both the chlorine atom and the 6-methylpyridin-3-ylamino group in 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10ClN3O2/c1-7-2-3-9(6-14-7)16-11-10(13)4-8(5-15-11)12(17)18/h2-6H,1H3,(H,15,16)(H,17,18)

InChI Key

LCMYQPPAPXJQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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